Accelerated and High-Yield Imidazolidinone Synthesis via BEMP Catalysis
In the synthesis of 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one from 2-methylbut-3-yn-2-amine and phenyl isocyanate, using BEMP catalysis achieves quantitative yields within 1 hour . This demonstrates a significant improvement in efficiency compared to traditional, multi-step methods that require the isolation of intermediate ureas.
| Evidence Dimension | Reaction Yield and Time |
|---|---|
| Target Compound Data | Quantitative yield achieved in 1 hour |
| Comparator Or Baseline | Traditional two-step synthesis requiring isolation of an intermediate urea; yields and times for these methods are typically lower and longer, though specific comparative data for this exact transformation are not provided in the primary source. |
| Quantified Difference | Not directly quantified; the innovation is the elimination of an entire isolation step and achievement of a quantitative yield in a short timeframe. |
| Conditions | Reaction of 2-methylbut-3-yn-2-amine with phenyl isocyanate under BEMP (tert-Butylimino-tri(pyrrolidino)phosphorane) catalysis. |
Why This Matters
This evidence supports the selection of 2-methylbut-3-yn-2-amine for streamlined, high-efficiency synthesis of complex heterocycles, reducing both time and material costs.
